2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate
Overview
Description
2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C13H14FNO3S and a molecular weight of 283.32 g/mol . It is known for its role as a fluorinating reagent and is used in various organic synthesis processes . The compound is sensitive to moisture and should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate involves strategic chemical reactions that contribute to its unique structure. One notable synthesis approach includes the application of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator in the synthesis of several β-lactams under mild reaction conditions. This showcases its versatility and efficiency in organic synthesis processes.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is typically produced in research laboratories for use in organic synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate undergoes several types of chemical reactions, including nucleophilic substitution and addition reactions. It acts as an acid activator in the synthesis of β-lactams, facilitating nucleophilic addition reactions.
Common Reagents and Conditions: The compound is used in conjunction with various nucleophiles and electrophiles under mild reaction conditions. It is soluble in water (where it hydrolyzes), DMSO, dichloromethane, and acetonitrile .
Major Products Formed: The major products formed from reactions involving this compound include β-lactams and other organic molecules that require specific reactivity and selectivity.
Scientific Research Applications
Chemistry: 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate is used as a peptide coupling reagent and in the synthesis of α-ribonucleotides . It plays a significant role in organic synthesis, particularly in the formation of peptide bonds between amino acids .
Biology and Medicine: In biological research, the compound is used to facilitate the formation of peptide bonds, making it valuable in the study of proteins and peptides .
Industry: The compound’s role as a fluorinating reagent makes it useful in various industrial applications, particularly in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate involves its role as an acid activator in nucleophilic addition reactions. It facilitates the formation of peptide bonds by targeting peptide bonds in proteins, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved include the activation of nucleophiles and electrophiles, which are fundamental in the creation of a wide range of organic molecules.
Comparison with Similar Compounds
Comparison: 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate is unique due to its specific reactivity and selectivity in nucleophilic addition reactions. Compared to similar compounds, it is particularly effective as an acid activator in the synthesis of β-lactams. Its moisture sensitivity and solubility in various solvents also distinguish it from other fluorinating reagents .
Properties
IUPAC Name |
2-fluoro-1-methylpyridin-1-ium;4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H7FN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5H,1H3/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWDKLAIDBOLFE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206808 | |
Record name | 2-Fluoro-1-methylpyridinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream-colored crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2-Fluoro-1-methylpyridinium p-toluenesulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11450 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
58086-67-2 | |
Record name | 2-Fluoro-1-methylpyridinium p-toluenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58086-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-1-methylpyridinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058086672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-1-methylpyridinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-1-methylpyridinium toluene-p-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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